2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide
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Overview
Description
2-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide is a complex organic compound that features a butanamide backbone with phenyl and thiophene substituents
Scientific Research Applications
2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s thiophene rings make it a candidate for organic semiconductors and light-emitting diodes.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .
Safety and Hazards
Future Directions
Thiophene-based analogs continue to be a fascinating field of research. Some of these compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity . Additionally, amides also have a broad range of different applications in polymers, dyes, and liquid crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with an amine under dehydrating conditions to form the amide bond.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Thiophene Substitution: The thiophene rings are incorporated through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale batch reactors: for the initial formation of the butanamide backbone.
Continuous flow reactors:
Purification processes: such as recrystallization or chromatography to obtain the final pure compound.
Types of Reactions:
Oxidation: The thiophene rings in the compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the amide group.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides or sulfones from the thiophene rings.
Reduction: Amines from the reduction of the amide group.
Substitution: Halogenated or nitrated derivatives of the phenyl and thiophene rings.
Comparison with Similar Compounds
2-Phenylpyridine: Similar in structure but with a pyridine ring instead of thiophene.
2-(Benzo[b]thiophen-2-yl)pyridine: Contains both thiophene and pyridine rings, offering different electronic properties.
Uniqueness:
Structural Diversity: The presence of both phenyl and thiophene rings in 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide provides a unique combination of electronic and steric properties.
Biological Activity: Its specific arrangement of functional groups may offer distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
2-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS2/c1-2-16(14-7-4-3-5-8-14)19(21)20-18(15-10-12-22-13-15)17-9-6-11-23-17/h3-13,16,18H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUPUZWSIGHLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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